7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the purine core: Starting from simple precursors like formamide and cyanamide, the purine core can be synthesized through cyclization reactions.
Substitution reactions:
Methylation: The methyl group at the 3-position can be introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study purine metabolism and enzyme interactions.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to active sites of enzymes involved in purine metabolism.
Receptor modulation: Interaction with purinergic receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate with mild stimulant properties.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
“7-benzyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Properties
IUPAC Name |
7-benzyl-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-21-14-13(15(23)20-17(21)24)22(11-12-7-4-3-5-8-12)16(19-14)18-9-6-10-25-2/h3-5,7-8H,6,9-11H2,1-2H3,(H,18,19)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHFLWQYCUHQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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